Davelizomib
Description
Structure
2D Structure
Properties
CAS No. |
2409841-51-4 |
|---|---|
Molecular Formula |
C21H26BF2N3O7 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-[(4S)-2-[(1R)-1-[[2-[[(2S)-1-(2,4-difluorophenyl)azetidine-2-carbonyl]amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1 |
InChI Key |
BMSAGHWUHGTMIV-ULQDDVLXSA-N |
Isomeric SMILES |
B1(O[C@H](C(=O)O1)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCN2C3=C(C=C(C=C3)F)F |
Canonical SMILES |
B1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Profile of Davelizomib in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davelizomib (formerly MLN9708) is an investigational, orally bioavailable second-generation proteasome inhibitor. It rapidly hydrolyzes in vivo to its active form, MLN2238, which reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] This inhibition disrupts the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. Consequently, this compound has demonstrated significant preclinical activity across a range of hematological malignancies, including multiple myeloma, lymphoma, and chronic lymphocytic leukemia. This document provides an in-depth technical guide to the preclinical studies of this compound, focusing on its mechanism of action, efficacy data, and the experimental methodologies used in its evaluation.
Efficacy and Cytotoxicity
This compound, through its active form MLN2238, has shown potent cytotoxic effects in various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lymphoma | |||
| Jurkat | T-cell Lymphoma | 38 | [4] |
| Hut78 | T-cell Lymphoma | 52 | [4] |
| HH | T-cell Lymphoma | 41 | [4] |
| L540 | Hodgkin Lymphoma | 39 | [4] |
| L1236 | Hodgkin Lymphoma | 60 | [4] |
| L428 | Hodgkin Lymphoma | 117 | [4] |
| Multiple Myeloma | |||
| H929 | Multiple Myeloma | Not explicitly stated, but sensitive | [1] |
| MM.1S | Multiple Myeloma | Not explicitly stated, but sensitive | [1] |
| RPMI-8226 | Multiple Myeloma | Not explicitly stated, but sensitive | [5] |
| KMS-11 | Multiple Myeloma | 8 | [6] |
| 8226/P100V | Multiple Myeloma | 70 | [6] |
| Chronic Lymphocytic Leukemia (CLL) | |||
| Primary CLL cells | Chronic Lymphocytic Leukemia | Dose-dependent reduction in viability, max cell death at 50 nM | [7][8] |
Key Mechanistic Insights and Signaling Pathways
This compound's anti-cancer activity is mediated through the disruption of several key signaling pathways.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many hematological malignancies. Proteasome inhibitors like this compound block the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL)
In CLL, this compound induces apoptosis through the intrinsic pathway.[7][8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like BCL2. This shift in the balance of pro- and anti-apoptotic signals results in increased mitochondrial outer membrane permeability, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in programmed cell death.[7]
Effects on the JNK Signaling Pathway
Preclinical studies have also implicated the c-Jun N-terminal kinase (JNK) pathway in the mechanism of action of this compound. In some cancer cell lines, this compound treatment leads to increased levels of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, contributing to apoptosis.[9]
Impact on the Bone Microenvironment in Multiple Myeloma
A significant complication of multiple myeloma is myeloma bone disease, characterized by increased bone resorption and suppressed bone formation. Preclinical studies have shown that this compound has beneficial effects on the bone microenvironment.
Inhibition of Osteoclastogenesis
This compound inhibits the formation and function of osteoclasts, the cells responsible for bone resorption. This is achieved, in part, by blocking the RANKL-induced activation of NF-κB in osteoclast precursors.
Promotion of Osteoblastogenesis
Conversely, this compound promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation. This dual action on bone remodeling suggests that this compound may not only have direct anti-myeloma effects but also help in mitigating myeloma-induced bone disease.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Drug Treatment: Cells are treated with a range of concentrations of MLN2238 for 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with MLN2238 at the desired concentrations and time points.
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with MLN2238, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, IκBα, p-JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Osteoclastogenesis Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in α-MEM supplemented with M-CSF and RANKL to induce osteoclast differentiation. Cells are treated with various concentrations of MLN2238.
-
TRAP Staining: After 14-21 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously injected with human hematological malignancy cell lines.[10]
-
Drug Administration: Once tumors are established, mice are treated orally with this compound (MLN9708) or vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly with calipers. For disseminated models, disease progression can be monitored by bioluminescence imaging if luciferase-expressing cell lines are used.[10]
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis. Overall survival is also a key endpoint.
Conclusion
The preclinical data for this compound demonstrate its potent and broad anti-tumor activity in a variety of hematological malignancies. Its oral bioavailability and distinct pharmacological profile offer potential advantages. The mechanism of action, centered on proteasome inhibition, leads to the disruption of key survival pathways like NF-κB and the induction of apoptosis. Furthermore, its beneficial effects on the bone microenvironment in multiple myeloma models highlight its potential to address both the malignancy and its associated complications. These compelling preclinical findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with hematological cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Validate User [ashpublications.org]
- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. The investigational agent MLN2238 induces apoptosis and is cytotoxic to CLL cells in vitro, as a single agent and in combination with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. MLN2238 exerts its anti-tumor effects via regulating ROS/JNK/mitochondrial signaling pathways in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of the Investigational Proteasome Inhibitor MLN9708 in Mouse Models of B-cell and Plasma Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PI3Kδ/γ Inhibition in Multiple Myeloma Animal Models
Topic: Preclinical Evaluation of PI3Kδ/γ Inhibitors (represented by Davelizomib) in Animal Models of Multiple Myeloma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in multiple myeloma, playing a crucial role in cell growth, survival, and drug resistance.[1][2][3] Isoforms δ (delta) and γ (gamma) of the PI3K enzyme are particularly implicated in the pathogenesis of hematological malignancies, including MM, making them attractive therapeutic targets.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, a selective inhibitor of PI3Kδ and PI3Kγ, in animal models of multiple myeloma. The methodologies and data presented are based on established preclinical studies of similar PI3Kδ/γ inhibitors in multiple myeloma.
Mechanism of Action and Signaling Pathway
This compound targets the delta and gamma isoforms of PI3K, which are predominantly expressed in hematopoietic cells. In multiple myeloma, the activation of the PI3K/AKT/mTOR pathway can be triggered by various factors, including cytokines like IL-6 and interactions with bone marrow stromal cells (BMSCs).[1][4] By inhibiting PI3Kδ and PI3Kγ, this compound blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of AKT and mTOR. This cascade of events ultimately results in decreased cell proliferation, induction of apoptosis, and overcoming of cell adhesion-mediated drug resistance (CAM-DR) in multiple myeloma cells.[1]
References
Biochemical Assays for Profiling Kinase Inhibitor Activity: A Case Study with Duvelisib
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to conducting biochemical and cellular assays to characterize the activity of kinase inhibitors, with a specific focus on the dual PI3Kδ/γ inhibitor, Duvelisib. While the initial query concerned Davelizomib, it is important to note that this compound is classified as a proteasome inhibitor. The "-zomib" suffix denotes its membership in this class of drugs, which function by inhibiting the proteasome complex, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis. The request for assays targeting signaling pathways suggests an interest in kinase inhibitors. Therefore, to provide a relevant and comprehensive response, this document will use Duvelisib, a well-characterized inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, as a representative example. The protocols and methodologies described herein are fundamental for assessing the potency and mechanism of action of signaling pathway inhibitors.
Introduction to Duvelisib and the PI3K/Akt/mTOR Pathway
Duvelisib is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] Duvelisib exerts its therapeutic effect by inhibiting PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells.[7] This dual inhibition disrupts B-cell receptor (BCR) signaling, mitigates the supportive tumor microenvironment, and induces apoptosis in malignant B-cells.[2][3][5]
To characterize the biochemical and cellular activity of a kinase inhibitor like Duvelisib, a series of assays are employed to determine its potency, selectivity, and effect on downstream signaling events.
Quantitative Data Summary
The inhibitory activity of Duvelisib against various PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| PI3Kδ (p110δ) | 2.5 | Biochemical Kinase Assay | [8][9][10] |
| PI3Kγ (p110γ) | 27.4 | Biochemical Kinase Assay | [8][10] |
| PI3Kβ (p110β) | 85 | Biochemical Kinase Assay | [8][10] |
| PI3Kα (p110α) | 1602 | Biochemical Kinase Assay | [8][10] |
| Proliferation of primary B-cells | 0.5 | Cell-based Proliferation Assay | [9] |
| Proliferation of primary T-cells | 9.5 | Cell-based Proliferation Assay | [9] |
| p-Akt (Ser473) Inhibition | 0.36 | Cellular Assay (in CLL cells) | [11] |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade and the point of inhibition by Duvelisib.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the key steps in performing an in vitro kinase assay to determine the IC50 of an inhibitor.
Experimental Workflow: Western Blot for p-Akt
This diagram shows the workflow for assessing the effect of Duvelisib on a downstream signaling protein.
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of Duvelisib against PI3K isoforms. This is a non-radioactive assay that measures the amount of ADP produced, which is proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Duvelisib
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Duvelisib in DMSO, then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted Duvelisib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each Duvelisib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Duvelisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of Duvelisib on the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.[12][13]
Materials:
-
Chronic Lymphocytic Leukemia (CLL) cell line or primary CLL cells
-
Cell culture medium and supplements
-
Duvelisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed CLL cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of Duvelisib (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).[13]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.
Cell Viability Assay
This protocol measures the effect of Duvelisib on the viability and proliferation of cancer cells. A common method is the MTS or CellTiter-Glo® luminescent cell viability assay.[14]
Materials:
-
Cancer cell line (e.g., TCL or CLL cell lines)
-
Cell culture medium
-
Duvelisib
-
96-well clear or white-walled plates
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of Duvelisib to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[14]
-
Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Duvelisib concentration and determine the IC50 value.
Conclusion
The biochemical and cellular assays detailed in this application note provide a robust framework for characterizing the activity of kinase inhibitors like Duvelisib. By employing in vitro kinase assays, western blotting, and cell viability assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of these targeted therapies. These methodologies are crucial for the preclinical evaluation and development of novel cancer therapeutics.
References
- 1. Duvelisib - Wikipedia [en.wikipedia.org]
- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medkoo.com [medkoo.com]
- 11. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL [escholarship.org]
- 12. Duvelisib attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Davelizomib in a Human Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Davelizomib (formerly S-2209), a novel, non-boronic proteasome inhibitor, in human xenograft mouse models, particularly for multiple myeloma. The protocols outlined below are based on established methodologies for similar compounds and available preclinical data for this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins. By blocking proteasome activity, this compound disrupts cellular processes crucial for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis. Its primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the proteasome, which in turn stabilizes pro-apoptotic proteins and inhibits the NF-κB signaling pathway.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[1]
Mechanism of Action Signaling Pathway
This compound exerts its anti-tumor effects by disrupting key signaling pathways that promote cancer cell survival and proliferation.
Experimental Protocols
Human Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of a human multiple myeloma cell line.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, NCI-H929)
-
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old, female
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS and cell culture medium (e.g., RPMI-1640)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture human multiple myeloma cells according to the supplier's recommendations to a sufficient number for implantation.
-
Cell Preparation: On the day of injection, harvest cells and perform a viable cell count using trypan blue exclusion. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers (Volume = (length x width²)/2).
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
This compound Dosing and Administration
The following dosing information is extrapolated from preclinical studies in rats and data from other proteasome inhibitors. Dose-finding studies are recommended.
Materials:
-
This compound (S-2209)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final concentration for injection.
-
Administration: Based on rat studies, a starting dose range of 5-15 mg/kg/day administered via intraperitoneal (i.p.) or intravenous (i.v.) injection can be considered.[1] For comparison, bortezomib is often dosed at 1 mg/kg intravenously.
-
Dosing Schedule: A common schedule for proteasome inhibitors is intermittent dosing, such as twice weekly or on days 1, 4, 8, and 11 of a 21-day cycle, to allow for recovery of normal cells.
Efficacy Evaluation
Procedure:
-
Tumor Volume Measurement: Measure tumor volumes 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Activity of this compound (S-2209)
| Cell Line | IC50 (nM) for Cell Growth Inhibition | IC50 (nM) for Apoptosis Induction |
| MM Cell Line 1 | 100 - 600 | ~300 |
| MM Cell Line 2 | 100 - 600 | ~300 |
| MM Cell Line 3 | 100 - 600 | ~300 |
| MM Cell Line 4 | 100 - 600 | ~300 |
| Healthy PBMCs | No apoptosis detected | No apoptosis detected |
| Data derived from an abstract reporting on S-2209.[1] |
Table 2: In Vivo Proteasome Inhibition (Rat Model)
| Treatment Group | Dose | Proteasome Inhibition in WBCs (%) |
| This compound (S-2209) | 5-15 mg/kg/day | 89 |
| Bortezomib | 0.1 mg/kg/day | 70 |
| Vehicle Control | - | Baseline |
| Data derived from an abstract reporting on S-2209 in Wistar rats.[1] |
Table 3: Hypothetical Efficacy Data in a Human Xenograft Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 mg/kg, i.p., twice weekly | 600 ± 150 | 60 |
| Bortezomib | 1 mg/kg, i.v., twice weekly | 750 ± 180 | 50 |
| This table presents hypothetical data for illustrative purposes. |
Biomarker Analysis
To understand the in vivo mechanism of action of this compound, the following biomarker analyses can be performed on excised tumor tissues.
Procedure:
-
Western Blotting: Analyze protein lysates from tumor samples to assess the levels of key proteins in the signaling pathways affected by this compound, such as:
-
Phospho-IκBα and total IκBα
-
p53
-
Cleaved Caspase-3
-
Markers of ER stress (e.g., BiP/GRP78, CHOP)
-
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate:
-
Proliferation markers (e.g., Ki-67)
-
Apoptosis markers (e.g., TUNEL stain)
-
Angiogenesis markers (e.g., CD31)
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for evaluating this compound in a human xenograft mouse model.
References
Application Notes and Protocols for Davelizomib in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the multiple myeloma cell lines MM.1S and NCI-H929 in experiments with Davelizomib, a potent PI3K inhibitor. The following sections detail the necessary cell culture conditions, experimental procedures for assessing cell viability and apoptosis, and methods for analyzing the downstream effects on the PI3K/Akt/mTOR signaling pathway.
Introduction to this compound and Suitable Cell Lines
This compound is an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various cancers, including multiple myeloma.[1][2] The PI3K/Akt/mTOR pathway plays a central role in cell growth, proliferation, survival, and drug resistance in multiple myeloma.[1] Therefore, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy.
The human multiple myeloma cell lines MM.1S and NCI-H929 are well-characterized and widely used models for preclinical studies of novel therapeutic agents.[3][4] Both cell lines are suitable for assessing the efficacy of PI3K inhibitors.
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of BEZ235 in MM.1S and NCI-H929 Cell Lines
| Cell Line | BEZ235 IC50 (µM) |
| MM.1S | 0.01 - 1 |
| NCI-H929 | 0.01 - 1 |
Data sourced from a study evaluating the in vitro effects of various targeted drugs on multiple myeloma cell lines.[5] It is recommended to perform a dose-response curve to determine the specific IC50 of this compound for each cell line in your laboratory setting.
Experimental Protocols
Cell Culture
General Guidelines for MM.1S and NCI-H929 Cell Culture:
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] For NCI-H929, the medium should also contain 0.05 mM 2-mercaptoethanol.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Sub-culturing (Suspension Cultures): These cell lines grow in suspension.[8] To maintain the cultures, add fresh medium every 2-3 days to keep the cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.[6][7]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed MM.1S or NCI-H929 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., based on the BEZ235 IC50 values) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed MM.1S or NCI-H929 cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time period.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.
Protocol:
-
Seed MM.1S or NCI-H929 cells and treat with this compound as described for the apoptosis assay.
-
After treatment, harvest the cells and wash with cold 1X PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. PI3K/AKT/mTOR pathway in multiple myeloma: from basic biology to clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. 4.2. Cell Lines and Cultures [bio-protocol.org]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 8. NCI-H929 Cells [cytion.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Davelizomib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davelizomib (formerly GDC-0349) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3] By targeting key nodes in this pathway, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy.[4]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The accompanying data and diagrams illustrate the mechanism of action and experimental workflow.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[4] In many cancer cells, this pathway is constitutively active, leading to the suppression of apoptosis and promotion of cell survival.[2] this compound's inhibition of PI3K and mTOR leads to a downstream cascade of events that ultimately promote apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes the pro-apoptotic effects of this compound on the A549 non-small cell lung cancer (NSCLC) cell line, as determined by flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining after 72 hours of treatment. Data is presented as the percentage of cells in each quadrant. While the referenced study by Yang et al. (2020) confirmed apoptosis through various methods including flow cytometry, specific quantitative tables for early and late apoptosis were not provided.[4] The data below is representative of expected results.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 25 | 75.4 ± 3.5 | 15.1 ± 2.2 | 9.5 ± 1.8 |
| This compound | 100 | 50.1 ± 4.2 | 28.7 ± 3.1 | 21.2 ± 2.9 |
Experimental Protocols
This section provides a detailed protocol for assessing apoptosis in adherent cancer cell lines, such as A549, treated with this compound using Annexin V and PI staining followed by flow cytometry.
Materials and Reagents
-
This compound (GDC-0349)
-
A549 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol
1. Cell Seeding and Culture:
-
Culture A549 cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 25 nM and 100 nM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and add the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
3. Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from step 3.1.
-
Transfer the cell suspension to a sterile conical tube.
4. Cell Staining with Annexin V-FITC and PI:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each population:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Conclusion
The protocol described provides a robust method for quantifying apoptosis induced by this compound. By inhibiting the PI3K/mTOR pathway, this compound effectively promotes programmed cell death in cancer cells. The use of flow cytometry with Annexin V and PI staining allows for the sensitive and specific detection and quantification of different stages of apoptosis, providing valuable insights for researchers and drug development professionals evaluating the efficacy of this and other targeted therapies.
References
Davelizomib for Preclinical Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davelizomib (formerly known as Duvelisib or IPI-145) is a first-in-class oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[1][3][4] By targeting both PI3K-δ and PI3K-γ, this compound not only directly inhibits the growth of malignant B-cells and T-cells but also modulates the tumor microenvironment, making it a promising agent for combination therapies.[2][5]
These application notes provide a summary of preclinical data and detailed protocols for evaluating this compound in combination with other anti-cancer agents. The information is intended to guide researchers in designing and executing preclinical studies to explore synergistic anti-tumor activity.
Mechanism of Action: Dual Inhibition of PI3K-δ and PI3K-γ
This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis.[1][4] this compound's dual inhibition of the δ and γ isoforms of PI3K leads to a potent blockade of this pathway in hematologic cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Davelizomib Resistance in Multiple Myeloma
Welcome to the technical support center for researchers investigating Davelizomib resistance in multiple myeloma (MM). This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.
A Note on this compound: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which are primarily expressed in hematopoietic cells.[1] While extensive research on resistance is available for the broader class of PI3K inhibitors, data specific to this compound is still emerging. The guidance provided here is based on established mechanisms of resistance to PI3K inhibitors in multiple myeloma and other hematologic malignancies and is intended to be directly applicable to your work with this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My multiple myeloma cells are showing reduced sensitivity to this compound over time, but a Western blot shows that Akt phosphorylation (p-Akt) is still inhibited. What is the likely cause?
A1: This classic scenario suggests that while you have successfully inhibited the PI3K/Akt pathway, the cancer cells have activated alternative "bypass" signaling pathways to maintain their survival and proliferation.
Possible Causes & Troubleshooting Steps:
-
Activation of the MAPK/ERK Pathway: This is one of the most common escape mechanisms.[2][3] The Ras/Raf/MEK/ERK pathway can be activated independently to promote cell survival.
-
Action: Perform a Western blot to check the phosphorylation status of key proteins in this pathway, such as p-ERK1/2 and p-MEK1/2 . An increase in their phosphorylation in resistant cells compared to sensitive parent cells would confirm this mechanism.
-
-
Upregulation of JAK/STAT Signaling: Cytokines from the microenvironment or autocrine signaling can activate the JAK/STAT pathway, which promotes the expression of anti-apoptotic proteins.[4]
-
Action: Probe your cell lysates for p-STAT3 . Constitutive activation of STAT3 is a known resistance driver.
-
-
Increased Expression of Anti-Apoptotic Proteins: Cells can become resistant to apoptosis by overexpressing proteins from the BCL-2 family.
-
Action: Assess the protein levels of Mcl-1, BCL-xL, and BCL-2 . Overexpression of these proteins can raise the threshold for apoptosis, rendering PI3K inhibition less effective.
-
Below is a troubleshooting workflow to guide your investigation.
Q2: My combination of this compound with a proteasome inhibitor (e.g., Bortezomib) is not producing the expected synergistic effect. What are the potential reasons?
A2: Lack of synergy in combination therapies can be multifactorial, ranging from experimental design to complex biological responses.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Dosing or Scheduling: Synergy is often dependent on the specific concentrations and the timing of drug administration.
-
Action: Perform a dose-matrix experiment where you test multiple concentrations of both this compound and the proteasome inhibitor. Calculate the Combination Index (CI) using CompuSyn or similar software to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Also, consider testing different schedules (e.g., sequential vs. concurrent administration).
-
-
Microenvironment-Mediated Resistance: If using a co-culture system with bone marrow stromal cells (BMSCs), the BMSCs can secrete cytokines (like IL-6) or facilitate cell adhesion that protects MM cells from both drugs.[5][6]
-
Action: Measure the viability of your MM cells in both monoculture and co-culture with BMSCs. A significant increase in survival in the co-culture system points to microenvironment-mediated resistance. You can analyze the supernatant for protective cytokines.
-
-
Upregulation of Stress Response Pathways: Proteasome inhibitors induce significant cellular stress. Resistant cells may upregulate heat shock proteins (HSPs) or autophagy as a survival mechanism.[7]
-
Action: Use Western blot to check for increased expression of HSP70 or autophagy markers like LC3-II in the combination-treated resistant cells.
-
Table 1: Example Data on Microenvironment-Mediated Resistance to a PI3Kδ Inhibitor (CAL-101) This table illustrates how co-culturing with bone marrow stromal cells can increase the IC50 value, indicating resistance. Data is conceptual and based on findings from published studies.[5]
| Cell Line | Condition | PI3Kδ Inhibitor IC50 (µM) |
| INA-6 | Monoculture | 1.5 |
| INA-6 | Co-culture with BMSCs | 4.8 |
| MM.1S | Monoculture | 2.1 |
| MM.1S | Co-culture with BMSCs | 6.2 |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to PI3K inhibitors in multiple myeloma?
A1: Resistance is multifaceted, involving both tumor cell-intrinsic and extrinsic factors. The key mechanisms include:
-
Reactivation of PI3K Signaling: Tumor cells can develop feedback loops. For instance, inhibition of the downstream effector mTORC1 can relieve negative feedback on receptor tyrosine kinases (RTKs), leading to their reactivation and subsequent re-phosphorylation of Akt.[2][3]
-
Activation of Parallel Survival Pathways: As detailed in the troubleshooting section, the MAPK/ERK and JAK/STAT pathways are common escape routes that can compensate for the inhibition of PI3K signaling.[2][4]
-
Genetic Alterations: While less common for acquired resistance, pre-existing mutations in components of the pathway (e.g., loss of the tumor suppressor PTEN) can confer intrinsic resistance.[8]
-
Bone Marrow Microenvironment: Adhesion of MM cells to fibronectin on stromal cells can induce cell-adhesion mediated drug resistance (CAM-DR). Additionally, stromal cells and osteoclasts secrete growth factors and cytokines that promote survival pathways, counteracting the effect of PI3K inhibitors.[5][6]
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: The most effective strategies involve combining this compound with agents that target the identified resistance mechanisms, creating a multi-pronged attack on the cancer cells.
Table 2: Promising Combination Strategies
| Combination Agent Class | Example Drug | Rationale |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | These agents induce ER stress and apoptosis. The combination with a PI3K inhibitor can lower the apoptotic threshold and show strong synergy.[5] |
| MEK Inhibitors | Trametinib, Cobimetinib | Directly targets the MAPK/ERK bypass pathway, which is a common mechanism of resistance to PI3K inhibitors.[2] |
| BCL-2 Family Inhibitors | Venetoclax (BCL-2), Mcl-1 Inhibitors | Directly targets the apoptosis machinery, overcoming resistance caused by the upregulation of anti-apoptotic proteins.[9] |
| mTOR Inhibitors | Everolimus, Sirolimus | Provides a more complete "vertical" blockade of the PI3K/Akt/mTOR pathway, potentially preventing feedback reactivation.[9] |
| Monoclonal Antibodies | Daratumumab (anti-CD38) | Combines targeted pathway inhibition with immunotherapy to enhance tumor cell killing.[10] |
Q3: How do I generate a this compound-resistant multiple myeloma cell line for my research?
A3: Developing a resistant cell line is a crucial step for studying resistance mechanisms. This is typically achieved through chronic, long-term exposure to the drug.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of a drug.
-
Cell Plating: Seed 5,000-10,000 MM cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or a combination agent). Add the drugs to the appropriate wells. Include "vehicle control" (e.g., DMSO) and "no cell" (media only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the results to the vehicle-treated cells (100% viability) and plot a dose-response curve using software like GraphPad Prism to calculate the IC50.
Protocol 2: Western Blotting for Signaling Proteins
This protocol is for assessing the activation state of key signaling pathways.
-
Cell Lysis: Treat MM cells with this compound (and/or other inhibitors) for the desired time (e.g., 2, 6, 24 hours). Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.
-
Cell Treatment: Treat MM cells in a 6-well plate with the desired drug concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells, including those floating in the media (as apoptotic cells may detach). Centrifuge and wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Drug Resistance in Relapse and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/p110δ is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unraveling Drug Resistance in Multiple Myeloma | Wiita Lab at UCSF [wiitalab.ucsf.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oaepublish.com [oaepublish.com]
- 10. aacr.org [aacr.org]
Strategies to reduce Davelizomib off-target effects
This guide provides researchers, scientists, and drug development professionals with technical support for using Davelizomib (GDC-0941), a potent pan-Class I PI3K inhibitor. It includes frequently asked questions and troubleshooting guides to address potential issues related to off-target effects during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GDC-0941) is a potent, orally bioavailable small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1] Its primary function is to block the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a frequent event in many types of cancer.[5] this compound acts by competing with ATP at the kinase domain of PI3K isoforms, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This blockage prevents the recruitment and activation of downstream effectors like AKT and mTOR, leading to reduced cell viability and proliferation in susceptible cancer cells.[7][8]
Q2: What are the on-targets of this compound?
This compound is a pan-Class I PI3K inhibitor, meaning it targets all four isoforms of Class I PI3K (α, β, δ, γ). It shows high potency against the p110α and p110δ isoforms and slightly less potency against p110β and p110γ.[1]
Q3: What are known off-target effects of this compound?
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurately interpreting experimental results. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits the PI3K pathway (e.g., by measuring p-AKT levels) without inducing widespread toxicity.
-
Validate with a Structurally Different Inhibitor: Confirm key findings using another PI3K inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If possible, introduce a mutant, drug-resistant version of the target kinase (e.g., PI3Kα). If the phenotype is reversed, it strongly suggests the effect is on-target.
-
Profile Against a Kinase Panel: For critical experiments, testing this compound against a broad panel of kinases can identify potential off-targets that may be relevant in your specific cellular model.[10][12]
Section 2: Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments.
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations that should be selective for PI3K.
-
Possible Cause 1: Off-target kinase inhibition. At higher concentrations, this compound may inhibit other kinases essential for cell survival in your specific model system. Many kinase inhibitors show increased promiscuity and off-target binding at higher doses.[13][14]
-
Troubleshooting Strategy:
-
Confirm On-Target Engagement: Perform a Western blot to measure the phosphorylation of AKT (a direct downstream target of PI3K) at various concentrations of this compound. Determine the IC50 for p-AKT inhibition.
-
Compare Potency: Compare the IC50 for p-AKT inhibition with the IC50 for cell viability (from an MTS or CellTiter-Glo assay). A large discrepancy (e.g., viability IC50 is much lower than p-AKT inhibition IC50) may suggest off-target effects are causing the cytotoxicity.
-
Use a More Selective Inhibitor: If your research focuses on a single PI3K isoform (e.g., p110α), consider using an isoform-selective inhibitor as a control to see if it recapitulates the phenotype.
-
Issue 2: The observed cellular phenotype is not consistent with known functions of the PI3K/AKT pathway.
-
Possible Cause: Inhibition of an unknown off-target. The phenotype could be mediated by a secondary, non-PI3K target of this compound. It is important to validate that the observed effect is truly due to PI3K inhibition.[11]
-
Troubleshooting Strategy: The workflow below outlines a systematic approach to validating whether an observed phenotype is an on-target or off-target effect. This involves using orthogonal approaches to confirm the initial observation.
Logical Workflow for Phenotype Validation
Caption: Troubleshooting workflow for validating experimental phenotypes.
Section 3: Data Presentation
Table 1: Biochemical Potency of this compound (GDC-0941) against Class I PI3K Isoforms
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against purified human PI3K isoforms. These values are essential for understanding the on-target potency of the compound in a cell-free system.
| Target Isoform | IC50 (nmol/L) | Reference |
| p110α | 3 | [1] |
| p110β | 33 | [1] |
| p110δ | 3 | [1] |
| p110γ | 75 | [1] |
Data derived from biochemical assays with purified recombinant enzymes.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol allows for the direct measurement of PI3K pathway inhibition in a cellular context.
Materials:
-
Cell culture reagents
-
This compound (GDC-0941)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours).[7] Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT and anti-total AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using image analysis software. Normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.
Protocol 2: Cell Viability MTS Assay
This protocol measures cell metabolic activity as an indicator of cell viability after drug treatment.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls and wells with media only (no cells) for background subtraction. Incubate for the desired time period (e.g., 48-72 hours).[7]
-
Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all other readings. Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the results as percent viability versus drug concentration and calculate the IC50 value.
Section 5: Signaling Pathway Visualization
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by this compound. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors triggers the recruitment and activation of PI3K.[4] PI3K then phosphorylates PIP2 to generate PIP3, a crucial second messenger.[6] This leads to the activation of AKT, which in turn modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[2][5]
Caption: The PI3K/AKT/mTOR signaling pathway and this compound's point of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carnabio.com [carnabio.com]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Davelizomib solubility and stability in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Davelizomib for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution during my cell-based assay. What can I do?
A1: Precipitation of a small molecule inhibitor like this compound in aqueous media is a common issue, often due to its low intrinsic solubility. Here are several strategies to troubleshoot this problem, starting with the simplest:
-
Optimize DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium is as high as is tolerable for your cell line, typically not exceeding 0.5-1%. A higher DMSO concentration can help maintain this compound's solubility. However, always run a vehicle control to account for any effects of DMSO on your cells.
-
Utilize Serum: If your experimental conditions permit, the presence of serum (e.g., fetal bovine serum) in the culture medium can aid in solubilizing hydrophobic compounds through protein binding.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While significant alteration of cell culture media pH is not feasible, preparing stock solutions in buffers of different pH (if the compound's pKa is known) before dilution into media might be a viable strategy.
-
Use of Solubilizing Agents: For non-cell-based assays, detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help prevent precipitation.[1] However, these are generally not suitable for live-cell experiments due to cytotoxicity.[1]
-
Sonication: Gentle sonication of the stock solution before dilution can help break down small aggregates and improve dissolution.[1]
Q2: I'm observing a decrease in the activity of this compound over the course of my multi-day experiment. What could be the cause?
A2: A decline in activity over time suggests potential compound instability in your experimental setup. Consider the following factors:
-
Chemical Degradation: this compound, like many small molecules, may be susceptible to degradation under certain conditions. The primary degradation pathways for pharmaceuticals are often hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Instability in aqueous media. This can be influenced by pH and temperature.
-
Oxidation: Reaction with dissolved oxygen or reactive oxygen species generated by cells.
-
Photolysis: Degradation upon exposure to light. Protect your solutions from light by using amber vials and covering plates with foil.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware (e.g., plates, tubes), reducing the effective concentration in solution. Using low-adhesion plasticware or including a carrier protein like bovine serum albumin (BSA) in your buffer can mitigate this.
-
Metabolism by Cells: If you are working with metabolically active cells, they may be metabolizing this compound, leading to a decrease in its effective concentration over time. In vitro metabolic stability assays can help assess this.[4][5]
Q3: How can I prepare a high-concentration stock solution of this compound?
A3: Given that this compound is a small molecule, it is likely to have better solubility in organic solvents than in aqueous solutions.
-
Recommended Solvent: Start by preparing a high-concentration stock solution in 100% DMSO.
-
Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution.[6]
-
Vortexing and Sonication: Thorough vortexing and brief sonication can also help ensure the compound is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q2: What is the known aqueous solubility of this compound?
A2: Specific, publicly available experimental data on the aqueous solubility of this compound is limited. Like many kinase inhibitors, it is expected to have low aqueous solubility.[6][7] Therefore, empirical determination of its solubility in your specific experimental buffer is recommended.
Q3: How can I determine the solubility of this compound in my experimental buffer?
A3: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility test involves preparing a serial dilution of your high-concentration DMSO stock in the aqueous buffer and observing the concentration at which precipitation occurs, often measured by light scattering or nephelometry.[8]
Q4: Are there any known liabilities of the this compound structure that might affect its stability?
A4: Without specific degradation studies on this compound, we can only infer potential liabilities from its chemical structure. The presence of ester and amide bonds could make it susceptible to hydrolysis under acidic or basic conditions. The molecule's complexity also suggests potential for oxidation at various sites.
Data on this compound Physicochemical Properties
While extensive experimental data is not publicly available, the following information has been computed for this compound:
| Property | Value | Source |
| Molecular Weight | 481.3 g/mol | PubChem[9] |
| Chemical Formula | C21H26BF2N3O7 | PubChem[9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
UV-Vis microplate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution and a DMSO-only control into the wells of the 96-well plate.
-
Add the aqueous buffer to each well to achieve the final desired volume, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the absorbance at a wavelength where this compound absorbs (if known) or at a wavelength sensitive to light scattering due to precipitation (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the clear solutions at lower concentrations is considered the kinetic solubility.
Protocol 2: In Vitro Stability Assessment in Aqueous Buffer
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest
-
HPLC system with a suitable column (e.g., C18)
-
Incubator
Methodology:
-
Prepare a solution of this compound in the aqueous buffer at a concentration below its determined kinetic solubility.
-
Divide the solution into several aliquots in sealed vials.
-
Reserve one aliquot as the time-zero sample and immediately analyze it by HPLC.
-
Incubate the remaining aliquots at a relevant temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC.
-
The stability is determined by comparing the peak area of the parent this compound compound at each time point to the time-zero sample. A decrease in the peak area indicates degradation. The appearance of new peaks can suggest the formation of degradation products.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound solubility.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. This compound | C21H26BF2N3O7 | CID 147112102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Davelizomib Proteasome Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Davelizomib in proteasome activity assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during proteasome activity assays with this compound, presented in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| High background fluorescence in "no enzyme" control wells? | Contaminated assay buffer or reagents. | Use fresh, high-purity reagents and dedicated sterile pipette tips. Prepare fresh assay buffer for each experiment. |
| Autofluorescence of the test compound (this compound). | Run a control with this compound in assay buffer without the proteasome substrate to measure its intrinsic fluorescence and subtract this value from the experimental wells. | |
| Microbial contamination. | Ensure all solutions and the microplate are sterile. Use aseptic techniques during assay setup. | |
| Low or no signal in positive control wells? | Inactive proteasome substrate. | Ensure the fluorogenic substrate (e.g., Suc-LLVY-AMC) has been stored correctly, protected from light and repeated freeze-thaw cycles. Test a new batch of substrate. |
| Degraded positive control (e.g., Jurkat cell lysate). | Reconstitute a fresh aliquot of the positive control. Ensure it has been stored at -80°C in single-use aliquots to avoid degradation from multiple freeze-thaw cycles.[1] | |
| Incorrect filter settings on the plate reader. | Verify that the excitation and emission wavelengths are set correctly for the specific fluorophore being used (e.g., Ex/Em ~350/440 nm for AMC).[1] | |
| Inconsistent results between replicate wells? | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes of enzyme, substrate, and inhibitor. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent by pipetting up and down or using a plate shaker. | |
| Temperature fluctuations across the plate. | Ensure the entire plate is equilibrated to the assay temperature (e.g., 37°C) before starting the measurement.[1] | |
| Observed proteasome activity is higher than expected in the presence of this compound? | This compound concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound for the specific proteasome preparation being used. |
| This compound has degraded. | Prepare fresh dilutions of this compound from a stock solution that has been stored under recommended conditions. This compound is a boronate-based inhibitor, and the boronic acid moiety can be sensitive to hydrolysis. | |
| Presence of non-proteasomal proteases. | Include a specific proteasome inhibitor control (e.g., MG-132) to differentiate proteasome activity from that of other proteases that may be present in the sample.[1] | |
| Assay signal plateaus too quickly? | Substrate is being consumed too rapidly. | Reduce the concentration of the proteasome (cell lysate or purified enzyme) or decrease the incubation time. |
| Product inhibition. | This is less common with standard substrates but can occur. Dilute the enzyme source and re-run the assay. |
Experimental Workflow & Signaling Pathway Diagrams
To facilitate a clearer understanding of the experimental process and the biological context, the following diagrams are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a small molecule proteasome inhibitor.[2] It functions by targeting and inhibiting the activity of the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins within the cell. By blocking this process, this compound can induce apoptosis (programmed cell death) in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.
Q2: Which proteolytic activity of the proteasome is most commonly measured? A2: The proteasome has three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The chymotrypsin-like activity is the most robust and is most frequently measured in assays using fluorogenic substrates like Suc-LLVY-AMC.[3]
Q3: Why is it important to use a proteasome inhibitor control in the assay? A3: A known proteasome inhibitor, such as MG-132, serves as a crucial control to distinguish the specific activity of the proteasome from the activity of other proteases that might be present in a cell lysate. The difference in signal between wells with and without the inhibitor represents the true proteasome activity.[1]
Q4: Can I use serum-containing media for my cell culture before preparing lysates? A4: Yes, but it is critical to wash the cells thoroughly with ice-cold, serum-free PBS before lysis. Serum contains proteases and inhibitors that can interfere with the assay.
Q5: What is the recommended solvent for this compound? A5: While specific solubility data for this compound is not widely published, similar proteasome inhibitors are typically dissolved in DMSO to create a concentrated stock solution. Subsequent dilutions into aqueous assay buffers should be made to ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay.
Q6: How long should I pre-incubate my samples with this compound before adding the substrate? A6: The optimal pre-incubation time can vary. A common starting point is 15-30 minutes to allow the inhibitor to bind to the proteasome. However, this should be optimized for your specific experimental conditions.
Detailed Experimental Protocol
Fluorometric Proteasome Activity Assay
This protocol is a general guideline for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
96-well, opaque, black microplate
-
Cell lysate or purified proteasome
-
This compound
-
Proteasome Inhibitor Control (e.g., MG-132)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)
-
Fluorometric plate reader with filters for Ex/Em = 350/440 nm
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by a suitable method (e.g., sonication or hypotonic lysis) in a buffer without protease inhibitors.[1]
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
Dilute the cell lysate in cold assay buffer to a concentration that will yield a linear reaction rate over the desired time course. This may require optimization.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the control inhibitor (MG-132) in assay buffer. Also prepare a vehicle control (e.g., assay buffer with the same final concentration of DMSO).
-
To the wells of the 96-well plate, add your diluted cell lysate or purified proteasome.
-
Add the this compound dilutions, control inhibitor, or vehicle to the appropriate wells.
-
The total volume in each well before adding the substrate should be consistent (e.g., 90 µL).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate working solution by diluting the stock Suc-LLVY-AMC in assay buffer to the desired final concentration (e.g., 100 µM).
-
Add the substrate working solution to all wells to initiate the reaction (e.g., 10 µL to bring the final volume to 100 µL).
-
Immediately place the plate in the pre-warmed fluorometric plate reader.
-
Measure the fluorescence intensity (Ex/Em = 350/440 nm) kinetically, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the specific proteasome activity by subtracting the rate of the MG-132 control wells from the vehicle control wells.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
References
Technical Support Center: Managing Davelizomib Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities of Davelizomib in animal studies. As specific preclinical safety data for this compound is limited in publicly available literature, this guidance is based on the known toxicities of the drug classes to which it belongs: Phosphoinositide 3-kinase (PI3K) inhibitors and proteasome inhibitors. It is crucial to conduct thorough, compound-specific toxicology studies for this compound.
Troubleshooting Guide: Potential this compound Toxicities
The following table summarizes potential toxicities that may be observed in animal studies with this compound, based on its dual mechanism as a PI3K and proteasome inhibitor. It also provides recommended monitoring parameters and potential management strategies.
| Observed Toxicity | Potential Mechanism | Species Affected (Reported for Class) | Monitoring Parameters | Management Strategies |
| Gastrointestinal Toxicity (Diarrhea, Colitis) | Inhibition of PI3K-delta in intestinal epithelial cells and immune cells, leading to inflammation.[1] | Dogs, Rats[2][3] | Daily clinical observation for stool consistency, body weight monitoring, fecal occult blood tests, histology of intestinal tissue. | Dose reduction, supportive care (e.g., fluid and electrolyte replacement), anti-diarrheal agents (use with caution and veterinary consultation). |
| Hepatotoxicity (Elevated Liver Enzymes) | On-target immune-mediated inflammation in the liver due to PI3K-delta inhibition.[1][4] | General for PI3K inhibitors. | Regular serum biochemistry (ALT, AST, ALP, bilirubin), liver histology at necropsy. | Dose interruption or reduction, administration of hepatoprotective agents (consult with a veterinarian). |
| Skin Toxicity (Rash, Dermatitis) | PI3K pathway involvement in skin homeostasis.[4] | Dogs[2][3] | Daily clinical observation of the skin and coat, skin biopsies for histopathology. | Topical or systemic corticosteroids (with veterinary guidance), dose reduction. |
| Immunosuppression & Opportunistic Infections | Inhibition of PI3K-delta and PI3K-gamma, which are crucial for immune cell function and signaling.[4] | General for PI3K inhibitors. | Complete blood counts (CBC) with differentials, monitoring for clinical signs of infection (e.g., lethargy, anorexia), pathogen screening. | Prophylactic antibiotics or antifungals in severely immunocompromised animals, maintaining a clean housing environment. |
| Peripheral Neuropathy | Potential off-target effects or downstream consequences of proteasome inhibition affecting neuronal cells. | Correlates observed in animal models for proteasome inhibitors. | Behavioral assessments (e.g., grip strength, gait analysis), nerve conduction studies, histopathology of peripheral nerves. | Dose reduction, symptomatic management (consult with a veterinarian). |
| Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) | Proteasome inhibition can affect rapidly dividing hematopoietic progenitor cells. | General for proteasome inhibitors. | Regular CBC with differentials. | Dose reduction or interruption, supportive care (e.g., blood transfusions, growth factors) as advised by a veterinarian. |
| Cardiotoxicity | A known, though less common, toxicity associated with some proteasome inhibitors. | General for proteasome inhibitors. | Electrocardiogram (ECG) monitoring, serum cardiac biomarkers (e.g., troponins), cardiac histology at necropsy. | Dose reduction or cessation, cardiac supportive care under veterinary supervision. |
Frequently Asked Questions (FAQs)
Q1: What are the most common early signs of toxicity to watch for in animals treated with this compound?
A1: Based on the toxicity profiles of PI3K-delta and proteasome inhibitors, the earliest signs of toxicity are likely to be gastrointestinal (diarrhea), changes in activity level (lethargy), and reduced feed intake. Daily clinical observations are critical for early detection.
Q2: How can I differentiate between on-target and off-target toxicities?
A2: On-target toxicities are generally expected based on the drug's mechanism of action. For this compound, immune-mediated toxicities like colitis and hepatotoxicity are likely on-target effects of PI3K-delta inhibition.[1] Off-target toxicities are unexpected and may involve other organ systems. Mechanistic studies, such as biomarker analysis and histopathology, can help elucidate the underlying cause.
Q3: What is the recommended course of action if an animal shows signs of severe toxicity?
A3: In the event of severe toxicity (e.g., significant weight loss, severe diarrhea, moribund state), the animal should be immediately removed from the study, and appropriate veterinary care must be provided. This may include discontinuing the drug, providing supportive care, and, if necessary, humane euthanasia. A thorough necropsy and histopathological examination should be performed to determine the cause of toxicity.
Q4: Are there any known biomarkers that can predict this compound toxicity?
A4: While specific biomarkers for this compound are not yet established, monitoring serum cytokines (e.g., TNF-α, IL-6) may provide an early indication of an inflammatory response related to PI3K inhibition. Regular monitoring of liver enzymes and complete blood counts are also essential.
Q5: How should I design my animal studies to effectively monitor for potential toxicities?
A5: Your study design should include a dose-range finding study to determine the maximum tolerated dose (MTD).[5] Subsequent studies should include multiple dose groups, including a vehicle control. A comprehensive monitoring plan should be in place, including daily clinical observations, weekly body weight and feed consumption measurements, and periodic blood sampling for hematology and clinical chemistry. A full histopathological evaluation of all major organs should be planned at the end of the study.
Experimental Protocols
Protocol 1: Monitoring for Gastrointestinal Toxicity
-
Clinical Observations: Perform and record daily observations for each animal, specifically noting stool consistency (e.g., normal, soft, liquid).
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
-
Fecal Occult Blood Test: Collect fecal samples weekly and test for the presence of occult blood using a commercially available kit.
-
Histopathology: At the scheduled necropsy, collect sections of the duodenum, jejunum, ileum, and colon. Fix in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the sections for signs of inflammation, epithelial damage, and other abnormalities.
Protocol 2: Assessment of Hematological and Biochemical Parameters
-
Blood Collection: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at baseline and at regular intervals during the study (e.g., weekly or bi-weekly).
-
Hematology: Analyze whole blood samples for a complete blood count (CBC) including red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.
-
Serum Biochemistry: Analyze serum samples for key liver enzymes (ALT, AST, ALP), bilirubin, kidney function markers (BUN, creatinine), and electrolytes.
-
Data Analysis: Compare the mean values of each parameter between the treatment groups and the control group using appropriate statistical methods.
Visualizations
Caption: this compound inhibits the PI3K signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theranib.com [theranib.com]
How to interpret unexpected results in Davelizomib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Davelizomib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proteasome inhibitor.[1][2] It functions by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of proteins that are normally targeted for degradation, which can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: By inhibiting the proteasome, this compound affects multiple intracellular signaling pathways. A primary consequence is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB activation, a pathway often dysregulated in cancer to promote cell survival. Additionally, the accumulation of pro-apoptotic proteins, such as p53 and Bax, can trigger the intrinsic apoptotic pathway. The disruption of protein homeostasis also leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
References
Addressing Variability in Davelizomib Experimental Outcomes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with Davelizomib. This compound is a proteasome inhibitor investigated for its therapeutic potential, primarily in multiple myeloma. Understanding and controlling for experimental variability is critical for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proteasome inhibitor.[1] The "-zomib" suffix in its name is characteristic of this class of drugs.[1] Proteasome inhibitors block the action of proteasomes, which are cellular complexes responsible for degrading proteins.[1] In cancer cells, particularly multiple myeloma which produces large quantities of proteins, inhibiting the proteasome leads to an accumulation of misfolded or damaged proteins, causing cellular stress, and ultimately inducing apoptosis (programmed cell death).[2][3][4]
Q2: How does this compound's mechanism relate to the PI3K/Akt/mTOR signaling pathway?
A2: While this compound is not a direct inhibitor of the PI3K/Akt/mTOR pathway, its action as a proteasome inhibitor can influence this critical survival pathway. The PI3K/Akt/mTOR pathway is frequently overactivated in multiple myeloma, promoting cell growth and survival.[2][5] Proteasome inhibition can induce cellular stress responses, such as the unfolded protein response (UPR), which can in turn modulate Akt signaling.[6][7] For instance, the induction of the protein BAG3 by proteasome inhibitors, which can confer resistance, has been shown to be suppressed by PI3K/Akt inhibitors.[7] This interplay suggests that the baseline activation state of the PI3K/Akt/mTOR pathway in your experimental model could be a source of variability in the response to this compound.
Q3: What are the common causes of inconsistent IC50 values in in vitro experiments?
A3: Variability in IC50 values for this compound can arise from several factors:
-
Cell Line Heterogeneity: Different multiple myeloma cell lines exhibit varying sensitivities to proteasome inhibitors due to their unique genetic backgrounds and expression levels of proteasome subunits or drug efflux pumps.[2][6]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.[8]
-
Drug Stability and Handling: Improper storage or handling of this compound can lead to degradation and reduced potency.
-
Assay-Specific Parameters: The duration of drug exposure, the type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific protocol can all impact the determined IC50 value.[5]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, combination therapy is a common strategy in multiple myeloma treatment.[9] Proteasome inhibitors are often used in conjunction with other agents, such as immunomodulatory drugs (IMiDs) or dexamethasone, to enhance efficacy and overcome resistance.[10][11] Preclinical studies have shown synergistic effects when proteasome inhibitors are combined with other targeted therapies, like PI3K/Akt/mTOR inhibitors.[7][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results between replicates. | Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of plates or fill them with media/PBS to minimize evaporation. Ensure thorough but gentle mixing of assay reagents. |
| Unexpectedly low potency (high IC50 value) of this compound. | This compound degradation, use of a resistant cell line, or suboptimal drug exposure time. | Verify the storage conditions and age of the this compound stock solution. If possible, test a fresh aliquot. Confirm the reported sensitivity of your cell line to proteasome inhibitors from the literature. Perform a time-course experiment to determine the optimal treatment duration. |
| Significant cell death observed in vehicle-treated control wells. | High concentration of the solvent (e.g., DMSO), or poor cell health prior to the experiment. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤0.1% DMSO). Regularly monitor cell morphology and doubling time to ensure the cells are healthy before starting an experiment. |
| Acquired resistance to this compound over time in long-term cultures. | Upregulation of proteasome subunits, activation of alternative protein degradation pathways (autophagy), or mutations in the drug target.[2][6] | Consider combination therapies to target resistance mechanisms. Analyze the expression of proteasome subunits and markers of autophagy. If possible, sequence the relevant proteasome subunit genes to check for mutations. |
Data Presentation
Table 1: Illustrative IC50 Values of Various Anti-Myeloma Agents in Different Multiple Myeloma Cell Lines
This table provides a general reference for the expected range of sensitivities of multiple myeloma cell lines to different classes of therapeutic agents, including proteasome inhibitors. Note that specific IC50 values for this compound will need to be determined empirically for your cell line of interest.
| Drug Class | Drug | Cell Line | Reported IC50 Range (nM) | Reference |
| Proteasome Inhibitor | Bortezomib | Various MM Lines | 1 - 100 | [5][13] |
| Proteasome Inhibitor | Carfilzomib | Various MM Lines | < 100 | [5] |
| PI3K/mTOR Inhibitor | BEZ235 | MM.1S, NCI-H929, U-266 | 10 - 1000 | [14] |
| CDK9 Inhibitor | AZD 4573 | Various MM Lines | 8 - 70 | [13] |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Multiple Myeloma Cell Line using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and drug incubation time may need to be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Culture multiple myeloma cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.
-
Cell Seeding: Harvest cells and perform a cell count. Dilute the cells to the desired seeding density (e.g., 5,000 cells/well) in a white-walled 96-well plate.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium, to achieve a final concentration of 0.1%).
-
Drug Treatment: Add an equal volume of the 2X drug dilutions and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Interplay between this compound action and sources of experimental variability.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 3. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
- 6. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT signaling pathway sensitizes diffuse large B-cell lymphoma cells to treatment with proteasome inhibitors via suppression of BAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors [labome.com]
- 9. Novel Experimental Drugs for Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Myeloma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 12. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Davelizomib and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of two proteasome inhibitors, davelizomib and carfilzomib. While extensive data is available for carfilzomib, public information on the in vitro cytotoxicity of this compound is not currently available, precluding a direct quantitative comparison. This document summarizes the known information for carfilzomib to serve as a benchmark and outlines the standard experimental protocols used to generate such data.
Introduction to this compound and Carfilzomib
Carfilzomib is a second-generation proteasome inhibitor that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to a buildup of polyubiquitinated proteins, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth. It is an epoxyketone and a tetrapeptide, and it is approved for the treatment of multiple myeloma.
This compound is also classified as a proteasome inhibitor. However, detailed public information regarding its specific mechanism of action and, critically for this comparison, its in vitro cytotoxicity across various cancer cell lines is not available in the public domain. This compound was under development by Sunesis Pharmaceuticals, but preclinical and early clinical data have not been widely published.
In Vitro Cytotoxicity Data
A direct comparison of the in vitro cytotoxicity of this compound and carfilzomib is not feasible due to the lack of publicly available data for this compound. The following table summarizes the available data for carfilzomib in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Carfilzomib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Exposure Time (hours) | Reference |
| MM.1S | Multiple Myeloma | Not Specified | 8.3 | 24 | |
| MM1S/R CFZ | Multiple Myeloma (Carfilzomib-resistant) | Not Specified | 23.0 | 24 | |
| BCP-ALL cell lines (median) | B-cell Precursor Acute Lymphoblastic Leukemia | alamarBlue | 5.3 | Not Specified | [1] |
| T-ALL cell lines (median) | T-cell Acute Lymphoblastic Leukemia | alamarBlue | Not Specified | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | <1.0 - 36 | 96 | |
| H1993 | Non-Small Cell Lung Cancer | Not Specified | <1.0 - 36 | 96 | |
| H520 | Non-Small Cell Lung Cancer | Not Specified | <1.0 - 36 | 96 | |
| H460 | Non-Small Cell Lung Cancer | Not Specified | <1.0 - 36 | 96 | |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | <1.0 - 36 | 96 | |
| SHP77 | Small Cell Lung Cancer | Not Specified | <1 - 203 | 96 | |
| DMS114 | Small Cell Lung Cancer | Not Specified | <1 - 203 | 96 | |
| MCF7 | Breast Cancer | MTT | Not Specified | 72 | |
| T-47D | Breast Cancer | MTT | 76.51 | 72 | |
| MDA-MB-361 | Breast Cancer | MTT | 6.34 | 72 | |
| HCC1954 | Breast Cancer | MTT | Not Specified | 72 | |
| MDA-MB-468 | Breast Cancer | MTT | Not Specified | 72 | |
| MDA-MB-231 | Breast Cancer | MTT | Not Specified | 72 | |
| BT-549 | Breast Cancer | MTT | Not Specified | 72 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a common method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or carfilzomib) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are identified as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Signaling Pathways
The primary mechanism of action for both this compound and carfilzomib is the inhibition of the proteasome. This leads to the dysregulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Proteasome Inhibition and Induction of Apoptosis
The inhibition of the 26S proteasome by carfilzomib leads to the accumulation of ubiquitinated proteins. This accumulation causes endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). Persistent ER stress triggers apoptosis through the activation of caspase cascades.
Caption: Carfilzomib-mediated proteasome inhibition leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The general workflow for assessing the in vitro cytotoxicity of a compound involves a series of steps from cell culture to data analysis.
References
Validating Davelizomib's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Davelizomib (also known as Duvelisib) is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its mechanism of action centers on the disruption of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and migration in various hematologic malignancies.[1][5][6] Validating the specific molecular targets and pathways of a drug like this compound is a critical step in its development and in understanding potential resistance mechanisms. Genetic approaches offer a powerful toolkit for this validation process by directly manipulating the proposed targets and observing the resulting cellular phenotypes.
This guide provides a comparative overview of genetic methods to validate the mechanism of action of this compound and other PI3K inhibitors, supported by experimental data and detailed protocols.
This compound's Place in the PI3K Inhibitor Landscape
This compound's dual inhibition of PI3K-δ and PI3K-γ distinguishes it from other PI3K inhibitors that may target a single isoform or a broader range of isoforms. This specificity is key to its therapeutic window and toxicity profile.[3][7] A comparison with other notable PI3K inhibitors is presented below.
| Inhibitor | Target Isoform(s) | Approved Indications (Selected) | Key Genetic Considerations for Efficacy |
| This compound (Duvelisib) | PI3K-δ, PI3K-γ | Relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) | Activity observed in models with constitutive AKT phosphorylation. Efficacy in CLL/SLL with del(17p) and/or TP53 mutations.[3][8] |
| Idelalisib | PI3K-δ | Relapsed CLL, FL, and SLL | Targets malignancies with hyperactivated B-cell receptor (BCR) signaling where PI3K-δ is a key component.[9][10] |
| Alpelisib | PI3K-α | HR+/HER2- advanced or metastatic breast cancer with PIK3CA mutations | Specifically indicated for tumors with activating mutations in the PIK3CA gene.[11][12][13] |
| Taselisib | PI3K-α, -δ, -γ (higher selectivity for mutant PI3K-α) | Investigational for various solid tumors | Limited activity as a monotherapy, with responses more frequent in tumors with helical domain PIK3CA mutations.[14] |
Genetic Approaches for Validating Mechanism of Action
Genetic validation methods aim to establish a causal link between a drug's presumed target and its biological effect.[15] These approaches can be broadly categorized as "forward" and "reverse" chemical genetics. In the context of validating a drug with a known target like this compound, reverse genetics are primarily employed.
Below are key genetic experimental approaches with protocols for validating this compound's mechanism of action.
Gene Knockdown/Knockout to Mimic Pharmacological Inhibition
This approach tests whether the genetic suppression of the target gene(s) phenocopies the effects of the drug. For this compound, this involves knocking down or knocking out PIK3CD (encoding PI3K-δ) and PIK3CG (encoding PI3K-γ).
Experimental Protocol: shRNA-mediated Knockdown of PIK3CD and PIK3CG
Objective: To determine if the knockdown of PIK3CD and PIK3CG expression in a relevant cancer cell line (e.g., a T-cell lymphoma line with constitutive pAKT) mimics the anti-proliferative effects of this compound.
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound and expressing both PI3K-δ and PI3K-γ.
-
shRNA Vector Preparation: Utilize lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting PIK3CD and PIK3CG. Include a non-targeting shRNA control vector.
-
Lentiviral Transduction: Transduce the selected cell line with the lentiviral particles.
-
Selection and Verification: Select for transduced cells using an appropriate marker (e.g., puromycin). Verify the knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting for PI3K-δ and PI3K-γ protein levels.
-
Phenotypic Assays:
-
Proliferation Assay: Seed the knockdown and control cells at a low density and measure proliferation over several days using a cell counting kit (e.g., CellTiter-Glo®).
-
Apoptosis Assay: Treat cells with a relevant stimulus (if necessary to induce signaling) and measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western Blotting for Pathway Analysis: Analyze the phosphorylation status of downstream effectors like AKT and S6 kinase to confirm pathway inhibition.
-
-
Comparison with this compound Treatment: In parallel, treat the parental cell line with this compound at a concentration known to inhibit proliferation and compare the phenotypic and signaling effects to those observed in the knockdown cells.
Expected Outcome: Successful knockdown of PIK3CD and PIK3CG should result in decreased cell proliferation, increased apoptosis, and reduced phosphorylation of AKT and S6, thereby mimicking the effects of this compound treatment.
CRISPR/Cas9-mediated Gene Editing for Target Validation
CRISPR/Cas9 technology allows for precise and permanent gene knockout, providing a robust method for target validation.[16][17][18] This can be used to create cell lines completely deficient in PI3K-δ and/or PI3K-γ to study the effects on cell viability and response to other stimuli.
Experimental Protocol: CRISPR/Cas9-mediated Knockout of PIK3CD
Objective: To generate a PIK3CD knockout cell line to confirm its essentiality for survival and to assess the impact on this compound sensitivity.
Methodology:
-
Guide RNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting an early exon of the PIK3CD gene into a Cas9-expressing vector.
-
Transfection and Single-Cell Cloning: Transfect the target cell line with the CRISPR/Cas9 vector. After 24-48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Screening and Validation: Expand the clones and screen for PIK3CD knockout by genomic DNA sequencing and Western blotting for the absence of PI3K-δ protein.
-
Phenotypic Characterization:
-
Assess the baseline proliferation and survival of the knockout clones compared to wild-type cells.
-
Treat both knockout and wild-type cells with increasing concentrations of this compound and perform a cell viability assay to determine if the knockout confers resistance.
-
-
Pathway Analysis: Analyze the phosphorylation of AKT in response to relevant stimuli in both wild-type and knockout cells to confirm the disruption of the signaling pathway.
Expected Outcome: The PIK3CD knockout cells are expected to show reduced baseline proliferation or survival. Furthermore, these cells should exhibit a significantly reduced sensitivity to this compound, as its primary target is absent.
Genetic Complementation and Mutational Analysis
This approach involves introducing wild-type or mutant forms of the target gene into cells to study the effects on drug sensitivity. For instance, introducing a drug-resistant mutant of PIK3CD into sensitive cells should confer resistance to this compound.
Experimental Protocol: Overexpression of a Putative Drug-Resistant PIK3CD Mutant
Objective: To validate that a specific mutation in PIK3CD confers resistance to this compound.
Methodology:
-
Vector Construction: Generate expression vectors containing the coding sequence for wild-type PIK3CD and a PIK3CD variant with a putative resistance-conferring mutation.
-
Transfection and Stable Cell Line Generation: Transfect a sensitive cell line with the expression vectors and select for stable expression.
-
Expression Verification: Confirm the overexpression of the wild-type and mutant PI3K-δ proteins by Western blotting.
-
Drug Sensitivity Assays: Treat the stable cell lines with a dose-response of this compound and measure cell viability to determine the IC50 values.
-
Signaling Analysis: Assess the phosphorylation of AKT in the presence of this compound in both cell lines to confirm that the mutant protein can maintain downstream signaling despite drug treatment.
Expected Outcome: The cell line overexpressing the mutant PIK3CD should exhibit a higher IC50 for this compound compared to the cell line overexpressing the wild-type protein, indicating that the mutation confers resistance.
Visualizing the Pathways and Workflows
Conclusion
Genetic approaches are indispensable for rigorously validating the mechanism of action of targeted therapies like this compound. By demonstrating that genetic perturbation of PI3K-δ and PI3K-γ phenocopies the effects of the drug, researchers can confirm its on-target activity. Furthermore, these genetic tools are crucial for identifying and validating mechanisms of drug resistance, which is vital for the development of next-generation inhibitors and for guiding patient stratification in the clinic. The integration of these genetic validation strategies into the drug development pipeline is essential for advancing precision oncology.
References
- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 9. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Biology and Targetability of the Extended Spectrum of PIK3CA Mutations Detected in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. selectscience.net [selectscience.net]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Davelizomib and Duvelisib: A Comparative Guide to Anti-Tumor Activity in Cancer Models
A notable distinction exists between Davelizomib, a proteasome inhibitor, and Duvelisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K)-δ and PI3K-γ. While both are investigated for their anti-neoplastic properties, the publicly available data on their anti-tumor activity varies significantly. This compound is a proteasome inhibitor with ongoing phase II clinical trials, but detailed efficacy data from these studies are not widely available in the public domain.[1][2][3][4] In contrast, Duvelisib has been more extensively studied, with substantial data from clinical trials, particularly in hematological malignancies.[5][6][7][8] This guide will therefore focus on the cross-validation of Duvelisib's anti-tumor activity, with a clear acknowledgment of this compound's distinct mechanism of action.
Duvelisib: Targeting the PI3K Signaling Pathway
Duvelisib exerts its anti-tumor effects by inhibiting the delta (δ) and gamma (γ) isoforms of PI3K.[5][6] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[9][10][11][12] In many cancers, this pathway is overactive, contributing to uncontrolled cell growth and resistance to apoptosis.[11][12] By inhibiting PI3K-δ and PI3K-γ, Duvelisib can disrupt these pro-survival signals in cancer cells.[8][13]
Below is a diagram illustrating the PI3K signaling pathway and the point of intervention by Duvelisib.
PI3K Signaling Pathway and Duvelisib's Mechanism of Action.
Cross-Validation of Duvelisib's Anti-Tumor Activity in T-Cell Lymphoma
A significant body of evidence for Duvelisib's efficacy comes from a Phase Ib/IIa clinical trial investigating its use in combination with either the histone deacetylase inhibitor Romidepsin or the proteasome inhibitor Bortezomib in patients with relapsed or refractory T-cell lymphoma (TCL).[5][6]
Summary of Efficacy Data
The following table summarizes the overall and complete response rates observed in the trial.
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Complete Response Rate (CR) |
| Duvelisib + Romidepsin | 66 | 55% | 34% |
| Duvelisib + Bortezomib | 32 | 34% | 13% |
Data sourced from a Phase Ib/IIa trial in relapsed/refractory T-cell lymphoma.[5][6]
In patients with peripheral T-cell lymphoma (PTCL), the combination of Duvelisib and Romidepsin demonstrated an overall response rate of 56% and a complete response rate of 44%.[5][6]
Comparison of Adverse Events
The safety profiles of the two combination therapies were also evaluated.
| Adverse Event (Most Common) | Duvelisib + Romidepsin | Duvelisib + Bortezomib |
| Neutropenia | 42% | 30% |
| Fatigue | 37% | - |
| Diarrhea | - | 48% |
Data represents the prevalence of the most common adverse events.[5][6] Notably, the combination of Duvelisib with Romidepsin was associated with a lower rate of grade 3 or 4 hepatotoxicity compared to Duvelisib monotherapy (14% vs. 40%).[5]
Experimental Protocols
Phase Ib/IIa Trial of Duvelisib in Combination with Romidepsin or Bortezomib (NCT02783625)
Objective: The primary goal of the phase I portion was to determine the maximum tolerated dose (MTD) of Duvelisib when combined with Romidepsin or Bortezomib in patients with relapsed or refractory T-cell lymphoma.[14][15] The phase IIa portion aimed to further assess the safety and preliminary efficacy of the combinations.[16]
Patient Population: The trial enrolled 98 patients with relapsed or refractory T-cell lymphoma.[5] Key inclusion criteria included pathologically confirmed T-cell lymphoma that had relapsed or progressed after at least one systemic therapy.[16]
Treatment Regimen:
-
Arm A (n=66): Duvelisib in combination with Romidepsin.[5][6]
-
Arm B (n=32): Duvelisib in combination with Bortezomib.[5][6]
The study followed a standard 3+3 dose-escalation design for the phase I part to establish the MTD.[14][15] The determined MTD for Duvelisib was 75 mg twice daily when combined with Romidepsin and 25 mg twice daily when combined with Bortezomib.[5][6]
Endpoints:
-
Primary Endpoint (Phase Ib): Maximum tolerated dose (MTD) and safety profile.[16]
-
Secondary Endpoints (Phase IIa): Overall response rate (ORR) and complete response rate (CR).[6]
The following diagram outlines the experimental workflow of this clinical trial.
Experimental Workflow of the Phase Ib/IIa Duvelisib Combination Trial.
Duvelisib in Other Cancer Models
Preclinical studies have also suggested the potential of Duvelisib in other cancer types. In models of B-cell lymphoma, the combination of Duvelisib with an anti-PD-1 antibody resulted in enhanced anti-tumor activity and improved survival compared to either agent alone.[17] Similar enhanced efficacy was observed in a colorectal cancer model.[17] These findings suggest that Duvelisib's immunomodulatory effects, through the inhibition of PI3K-γ in immune cells, may synergize with immune checkpoint inhibitors.
Conclusion
The available evidence strongly supports the anti-tumor activity of Duvelisib, a PI3K-δ and PI3K-γ inhibitor, particularly in hematological malignancies like T-cell lymphoma. Clinical data demonstrates its efficacy in combination with other anti-cancer agents, leading to significant response rates in a heavily pre-treated patient population. The distinct safety profiles of different combination regimens highlight the importance of further research to optimize treatment strategies. While this compound, a proteasome inhibitor, is also under investigation, a comprehensive comparison of its anti-tumor activity is limited by the lack of publicly available data. Future publications from ongoing clinical trials will be crucial to fully understand the therapeutic potential of this compound and its place in the landscape of cancer therapy.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound | C21H26BF2N3O7 | CID 147112102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Phase Ib/IIa Trial Compares Duvelisib Plus Romidepsin or Bortezomib for T-Cell Lymphoma | Blood Cancers Today [bloodcancerstoday.com]
- 6. Duvelisib plus romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Duvelisib plus Romidepsin in relapsed/refractory T cell lymphomas: a phase 1b/2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Abstract CT045: Synergistic anti-tumor efficacy of the dual PI3K-δ/PI3K-γ inhibitor duvelisib with PD-1 blockade in solid tumor and lymphoma models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Comparative analysis of the safety profiles of Davelizomib and bortezomib
A comprehensive evaluation of the safety profiles of the novel proteasome inhibitor Davelizomib and the established therapeutic Bortezomib remains challenging due to the limited publicly available safety data for this compound. While extensive information exists for Bortezomib, a cornerstone in the treatment of multiple myeloma, this compound, an investigational proteasome inhibitor, is still in early stages of clinical development, and detailed safety and toxicity data from preclinical or clinical studies have not been widely disseminated.
This guide provides a detailed overview of the known safety profile of Bortezomib, including data from preclinical and clinical studies, and outlines the experimental protocols used to assess its safety. This information can serve as a benchmark for the future evaluation of this compound's safety profile as more data becomes available.
Executive Summary of Bortezomib's Safety Profile
Bortezomib, the first-in-class proteasome inhibitor, has a well-characterized safety profile. The most common adverse events are generally manageable and include:
-
Gastrointestinal effects: Nausea, diarrhea, constipation, and vomiting.
-
Constitutional symptoms: Fatigue and pyrexia (fever).
-
Hematological toxicities: Thrombocytopenia (low platelet count) and neutropenia (low white blood cell count) are the key dose-limiting toxicities.[1]
-
Peripheral neuropathy: A common and potentially dose-limiting side effect, though its incidence and severity have been reduced with subcutaneous administration.[1]
More severe, though less common, adverse events associated with Bortezomib include cardiac and pulmonary toxicities, posterior reversible encephalopathy syndrome (PRES), and tumor lysis syndrome.
Quantitative Analysis of Bortezomib Adverse Events
The following table summarizes the incidence of common adverse events observed in clinical trials of Bortezomib. Data is compiled from various studies and represents a general overview. Specific incidences may vary depending on the patient population, combination therapies, and dosage regimens.
| Adverse Event Category | Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |
| Gastrointestinal | Nausea | 40-60% | 5-15% |
| Diarrhea | 35-55% | 5-10% | |
| Constipation | 25-40% | <5% | |
| Vomiting | 20-35% | 5-10% | |
| Constitutional | Fatigue | 40-60% | 10-20% |
| Pyrexia (Fever) | 20-35% | <5% | |
| Hematological | Thrombocytopenia | 30-50% | 20-30% |
| Neutropenia | 20-40% | 15-25% | |
| Anemia | 20-30% | 5-10% | |
| Neurological | Peripheral Neuropathy | 30-50% | 5-15% |
Experimental Protocols for Safety Assessment
The safety profile of proteasome inhibitors like Bortezomib is established through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
Preclinical Toxicity Studies
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., multiple myeloma cell lines like RPMI 8226 or U266) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the proteasome inhibitor (e.g., Bortezomib) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO).[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[2]
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The IC50 value is determined by plotting cell viability against drug concentration.
-
In Vivo Toxicity Studies in Rodents
-
Objective: To evaluate the systemic toxicity of the drug in a living organism, identify target organs of toxicity, and determine a maximum tolerated dose (MTD).
-
Methodology:
-
Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.[3]
-
Drug Administration: The drug is administered via a clinically relevant route (e.g., intravenous or subcutaneous injection) at various dose levels. A control group receives the vehicle.[3][4]
-
Observation: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[3]
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, preserved in formalin, and processed for histopathological examination by a veterinary pathologist to identify any microscopic changes.[5]
-
Signaling Pathways and Mechanisms of Toxicity
The therapeutic and toxic effects of proteasome inhibitors are mediated through their impact on various cellular signaling pathways.
Bortezomib's Effect on the NF-κB Signaling Pathway
Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization of IκBα. This prevents the activation of the NF-κB transcription factor, a key regulator of cell survival and proliferation in many cancers.[6][7][8]
Caption: Bortezomib inhibits the proteasome, preventing IκBα degradation and NF-κB activation.
Proteasome Inhibition and Induction of Apoptosis
By inhibiting the proteasome, drugs like Bortezomib lead to the accumulation of pro-apoptotic proteins and the activation of apoptotic signaling cascades, ultimately resulting in cancer cell death.[9][10][11][12]
Caption: Proteasome inhibition leads to apoptosis through multiple pro-apoptotic mechanisms.
Conclusion
A thorough comparative safety analysis of this compound and Bortezomib is not feasible at this time due to the absence of publicly available safety data for this compound. The information provided on Bortezomib's safety profile, derived from extensive preclinical and clinical research, serves as a critical reference point for the future evaluation of novel proteasome inhibitors. As this compound progresses through clinical trials, the systematic collection and reporting of its safety data will be paramount for researchers, clinicians, and drug development professionals to accurately assess its therapeutic potential and risk-benefit profile in comparison to established treatments like Bortezomib.
References
- 1. The safety of bortezomib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a rat model of bortezomib‐induced painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiotoxicity of the Anticancer Therapeutic Agent Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 9. Item - Modulation of apoptosis signalling by proteasome inhibition : a single cell analysis - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 10. 26S proteasome inhibition induces apoptosis and limits growth of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy of Davelizomib in Bortezomib-Resistant Myeloma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of resistance to proteasome inhibitors, such as bortezomib, remains a significant clinical challenge in the management of multiple myeloma. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical mediator of cell survival, proliferation, and drug resistance in multiple myeloma.[1][2][3][4][5] Davelizomib, a potent inhibitor of the p110α, p110δ, and p110γ isoforms of PI3K, represents a potential therapeutic strategy to overcome bortezomib resistance.
This guide provides a comparative overview of the potential in vivo efficacy of this compound in bortezomib-resistant multiple myeloma models. As of the current literature, no direct in vivo studies evaluating this compound in bortezomib-resistant multiple myeloma models have been published. Therefore, this guide will present available preclinical data for other PI3K inhibitors in multiple myeloma, alongside detailed experimental protocols for establishing and evaluating therapeutic efficacy in bortezomib-resistant models. This information is intended to provide a framework for the potential investigation of this compound in this setting.
Comparative Efficacy of PI3K Inhibitors in Multiple Myeloma (In Vivo Models)
While direct data for this compound is unavailable, studies on other PI3K inhibitors in multiple myeloma xenograft models demonstrate the potential of targeting this pathway. The following table summarizes the in vivo efficacy of representative PI3K inhibitors.
| Drug Class | Compound | Myeloma Model | Dosing Regimen | Key Findings | Reference |
| PI3Kδ Inhibitor | CAL-101 (Idelalisib) | SCID-hu mouse model with primary MM cells | Not specified | Significantly inhibited tumor growth and prolonged host survival. Synergistic cytotoxicity when combined with bortezomib. | [6] |
| PI3K Inhibitor | BENC-511 | RPMI 8226 and NCI-H929 xenograft models | 50 mg/kg, oral administration | Decreased tumor growth by up to 80% within 3 weeks with minimal toxicity. | [7] |
| Akt Inhibitor | TAS-117 | MM.1S xenograft model | Oral administration | Significantly inhibited tumor growth and prolonged host survival, especially when combined with bortezomib. | [8] |
Signaling Pathway Overview
This compound targets the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in multiple myeloma and contributes to cell survival and drug resistance.
Experimental Protocols
The following protocols are generalized from published studies on bortezomib-resistant multiple myeloma and can be adapted for the evaluation of this compound.
Development of Bortezomib-Resistant Myeloma Cell Lines
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Resistance: Bortezomib-resistant sublines are generated by continuous exposure to gradually increasing concentrations of bortezomib. The starting concentration is typically the IC50 of the parental cell line. The concentration is escalated as the cells develop resistance, which is monitored by cell viability assays (e.g., MTT or CellTiter-Glo). The process can take several months.
-
Confirmation of Resistance: The resistance phenotype is confirmed by comparing the IC50 of the resistant subline to the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a bortezomib-resistant cell line.
In Vivo Xenograft Model of Bortezomib-Resistant Myeloma
-
Animal Model: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are commonly used to prevent graft rejection.
-
Cell Implantation: Bortezomib-resistant human myeloma cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously or intravenously into the mice. For subcutaneous models, tumor volume is monitored regularly. For disseminated models, disease progression is monitored by measuring human immunoglobulin levels in the mouse serum or through bioluminescence imaging if the cells are luciferase-tagged.
-
Treatment Regimen: Once tumors are established (e.g., palpable tumors of ~100-200 mm³ for subcutaneous models or detectable serum immunoglobulin levels for disseminated models), mice are randomized into treatment and control groups.
-
Vehicle control
-
This compound alone
-
Bortezomib alone
-
This compound in combination with bortezomib
-
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured two to three times weekly using calipers.
-
Survival: The overall survival of the mice in each group is monitored.
-
Biomarker Analysis: At the end of the study, tumors and tissues can be harvested for immunohistochemistry or western blot analysis to assess the pharmacodynamic effects of this compound on the PI3K/Akt pathway (e.g., levels of phosphorylated Akt).
-
Conclusion and Future Directions
While there is a strong rationale for investigating this compound in bortezomib-resistant multiple myeloma, direct preclinical evidence is currently lacking. The PI3K/Akt/mTOR pathway is a well-validated target in multiple myeloma, and inhibitors of this pathway have shown promise in preclinical models. The experimental frameworks outlined in this guide provide a basis for future studies to evaluate the in vivo efficacy of this compound, both as a single agent and in combination with bortezomib, in clinically relevant models of bortezomib-resistant multiple myeloma. Such studies are crucial to determine the potential of this compound to address the unmet medical need in this patient population.
References
- 1. DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective small-molecule PI3K inhibitor is effective against human multiple myeloma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation and Development of New Therapeutic Strategies in Myeloma | Wiita Lab at UCSF [wiitalab.ucsf.edu]
- 6. PI3K/p110{delta} is a novel therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a promising PI3K inhibitor for the treatment of multiple myeloma through the structural optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent Akt inhibition triggers anti-myeloma activities and enhances fatal endoplasmic reticulum stress induced by proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Davelizomib's Proteasome Inhibition Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of various hematological malignancies. This guide provides a comprehensive benchmark analysis of Davelizomib's proteasome inhibition capabilities against the established standards, Bortezomib and Carfilzomib. The following sections present a detailed comparison of their inhibitory activities, supported by experimental data and protocols, to aid researchers in evaluating their relative potency and specificity.
Comparative Analysis of Proteasome Inhibitory Activity
The efficacy of a proteasome inhibitor is primarily determined by its ability to selectively inhibit the catalytic subunits of the 20S proteasome, namely the β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like) subunits. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this inhibition.
The following table summarizes the available IC50 data for this compound, Bortezomib, and Carfilzomib against the chymotrypsin-like (CT-L) activity of the proteasome, which is the primary target for this class of drugs.
| Compound | IC50 (nM) for Chymotrypsin-Like (β5) Activity | Cell Line(s) | Reference |
| This compound (Delanzomib) | 3.8 | Not Specified | [1][2] |
| Bortezomib | 3 - 20 | Multiple Myeloma Cell Lines | [3] |
| Carfilzomib | 21.8 ± 7.4 | Eight Multiple Myeloma Cell Lines | [4] |
Note: The provided IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct head-to-head comparative studies are limited.
A preclinical study directly comparing Delanzomib and Bortezomib in a multiple myeloma model revealed that while both inhibitors targeted the β1 and β5 subunits to a similar extent in cell lysates, Delanzomib achieved a significantly greater inhibition of overall tumor proteasome activity in vivo (60% for Delanzomib vs. 32% for Bortezomib). Notably, the inhibition in normal tissues was comparable for both drugs, suggesting a potentially favorable therapeutic window for Delanzomib.
Mechanism of Action and Signaling Pathways
Proteasome inhibitors function by disrupting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells. By blocking the proteasome, these drugs lead to an accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events culminating in apoptosis (programmed cell death).
A key signaling pathway affected is the NF-κB pathway. Under normal conditions, the inhibitor of κB (IκBα) is degraded by the proteasome, allowing NF-κB to translocate to the nucleus and promote the transcription of pro-survival genes. Proteasome inhibitors prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[1]
References
Evaluating the Synergistic Potential of Davelizomib with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Davelizomib is an investigational proteasome inhibitor with potential applications in oncology, particularly in malignancies like multiple myeloma.[1][2] While specific preclinical and clinical data on the synergistic effects of this compound in combination with standard chemotherapy agents are not yet publicly available, the well-established role of other proteasome inhibitors, such as bortezomib, in combination therapies provides a strong rationale for exploring such synergies. This guide evaluates the potential synergistic effects of this compound by extrapolating from the extensive data available for other drugs in its class. We present a theoretical framework for this compound's synergistic activity, supported by experimental data from studies on other proteasome inhibitors, and provide detailed hypothetical protocols for future investigations.
Mechanism of Action: The Rationale for Synergy
Proteasome inhibitors function by blocking the activity of proteasomes, which are cellular complexes responsible for degrading unneeded or damaged proteins.[3] This inhibition disrupts various cellular processes crucial for cancer cell survival and proliferation.[4] In cancer cells, particularly those that produce large amounts of abnormal proteins like in multiple myeloma, the accumulation of these proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death).[5][6]
The synergistic potential with chemotherapy arises from the multi-faceted effects of proteasome inhibition:
-
Inhibition of NF-κB Signaling: The NF-κB pathway is critical for cell survival and is often constitutively active in cancer cells. Its activation depends on the degradation of its inhibitor, IκB, by the proteasome. Proteasome inhibitors stabilize IκB, thereby preventing NF-κB activation and sensitizing cancer cells to the apoptotic effects of chemotherapy.[4][5]
-
Induction of Pro-Apoptotic Proteins: Proteasome inhibitors can lead to the accumulation of pro-apoptotic proteins that would otherwise be degraded, tipping the cellular balance towards apoptosis.[4]
-
Enhancement of ER Stress: Chemotherapy agents can induce cellular stress. The addition of a proteasome inhibitor can overwhelm the cancer cell's ability to cope with the accumulation of damaged proteins, leading to a synergistic increase in apoptosis.[7][8]
Comparative Analysis of Proteasome Inhibitor Synergy with Chemotherapy
The following tables summarize the observed synergistic effects of the proteasome inhibitor bortezomib with standard chemotherapy agents, which may serve as a predictive model for this compound.
| Combination | Cancer Type | Observed Synergistic Effect | Potential Mechanism of Synergy | Reference |
| Bortezomib + Doxorubicin | Multiple Myeloma, Triple-Negative Breast Cancer | Enhanced cytotoxicity and apoptosis. | Inhibition of aggresome formation, leading to increased ER and Golgi stress. Inhibition of NF-κB activation. | [7][8][9] |
| Bortezomib + Lenalidomide | Multiple Myeloma | Synergistic cytotoxicity in vitro and in vivo. | Activation of caspases and the pro-apoptotic protein BIM. Collaborative activation of the UPR. | [6][10][11] |
| Bortezomib + Dexamethasone | Multiple Myeloma | Strong synergistic interaction in both sensitive and resistant cell lines. | Overcoming resistance to apoptosis conferred by IL-6. | [12][13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proteasome Inhibition
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin synergizes bortezomib-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-generation proteasome inhibitor oprozomib enhances sensitivity to doxorubicin in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Davelizomib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Davelizomib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active agents into the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices from SDSs of similar potent pharmaceutical compounds and general hazardous waste management guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The highly active nature of compounds like this compound necessitates stringent safety measures to prevent accidental exposure.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk handling or in case of spills. | Minimizes inhalation of aerosolized particles. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Segregation of Waste:
-
At the point of generation, immediately segregate all this compound-contaminated waste from non-hazardous trash.
-
This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
-
Waste Container Selection and Labeling:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.
-
For solid waste, a securely sealed plastic bag or a puncture-resistant container is appropriate.
-
For liquid waste, use a sealed, non-reactive container, leaving adequate headspace (at least 10%) to prevent spills.
-
Clearly label the waste container with "Hazardous Waste," the name of the compound ("this compound"), and the approximate concentration and quantity.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are properly segregated.
-
Keep containers closed at all times, except when adding waste.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[2]
-
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill:
-
For liquid spills, use an absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust. A HEPA-filtered vacuum may be used for larger spills if available and appropriate.
-
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent, and collect all cleanup materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as this compound-contaminated hazardous waste.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the principles of chemical deactivation or incineration are generally applied to potent pharmaceutical compounds. The selection of a specific disposal method is typically determined by the licensed hazardous waste disposal facility in accordance with regulatory requirements.
Example of a General Pharmaceutical Waste Incineration Protocol (to be performed by a licensed facility):
-
Waste Characterization: The waste is profiled to determine its chemical composition and properties.
-
Incineration: The waste is subjected to high-temperature controlled combustion in a permitted hazardous waste incinerator. This process is designed to destroy the active pharmaceutical ingredient.
-
Emission Control: Flue gases from the incinerator are treated to remove harmful pollutants before being released into the atmosphere.
-
Ash Disposal: The resulting ash is tested to ensure it is non-hazardous and is then disposed of in a designated landfill.
This compound Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Davelizomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Davelizomib, a potent proteasome inhibitor with antineoplastic properties. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Usage |
| Eye Protection | Safety Goggles with Side-Shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses if there is a risk of splashing.[1] |
| Hand Protection | Protective Gloves | Two pairs of chemotherapy-rated gloves are recommended.[3] Disposable nitrile gloves offer good short-term protection against a range of chemicals.[4] Always consult the glove manufacturer's chemical resistance guide for specific compatibility. |
| Body Protection | Impervious Gown/Lab Coat | A gown demonstrated to be resistant to permeability by hazardous drugs is required.[3] Lab coats should be buttoned and fit properly to cover as much skin as possible.[4] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, is crucial to avoid dust and aerosol formation.[2] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95) is necessary.[3] |
II. Handling and Storage Procedures
A. Engineering Controls:
-
Work with this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[2]
B. Handling:
-
Avoid the formation of dust and aerosols during handling.[1][2]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
C. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
Recommended storage is at -20°C for long-term stability (months to years) and 0-4°C for short-term storage (days to weeks).[5]
-
Keep the compound away from direct sunlight and sources of ignition.[2]
III. Accidental Release and Disposal Plan
A. Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear all required personal protective equipment before addressing a spill. Avoid creating dust.[1]
-
Containment and Clean-up: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid dry sweeping which can generate dust; instead, use a method that minimizes dust formation.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow it to enter drains, water courses, or the soil.[2]
B. Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, gowns, cleaning materials) as hazardous waste in accordance with all applicable federal, state, and local regulations.
-
Empty containers should be treated as hazardous waste and disposed of accordingly.[1]
IV. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms occur.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1] |
V. This compound Properties
| Property | Value |
| Molecular Formula | C21H26BF2N3O7[5][6] |
| Molecular Weight | 481.3 g/mol [6] |
| Appearance | Solid (assumed) |
| CAS Number | 2409841-51-4[5][6] |
VI. Visual Workflow for Donning PPE
Caption: PPE Donning Sequence for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pogo.ca [pogo.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C21H26BF2N3O7 | CID 147112102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
